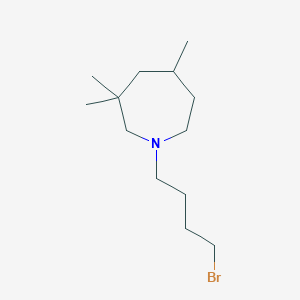
1-(4-Bromobutyl)-3,3,5-trimethylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobutyl)-3,3,5-trimethylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom and three methyl groups at the 3, 3, and 5 positions of the azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-3,3,5-trimethylazepane typically involves the reaction of 3,3,5-trimethylazepane with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the azepane ring attacks the bromobutane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Bromobutyl)-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azepane derivatives with different substituents replacing the bromobutyl group.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced azepane derivatives.
科学的研究の応用
1-(4-Bromobutyl)-3,3,5-trimethylazepane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromobutyl)-3,3,5-trimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromobutyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity or specificity. The azepane ring structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
1-(4-Bromobutyl)-3,3,5-trimethylazepane can be compared with other similar compounds such as:
1-(4-Chlorobutyl)-3,3,5-trimethylazepane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromobutyl)-3,3,5-trimethylpiperidine: A six-membered ring analog with potentially different chemical and biological properties.
1-(4-Bromobutyl)-3,3,5-trimethylpyrrolidine: A five-membered ring analog with distinct reactivity and applications.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides a different spatial arrangement and steric environment compared to its six- and five-membered counterparts
特性
CAS番号 |
82154-77-6 |
|---|---|
分子式 |
C13H26BrN |
分子量 |
276.26 g/mol |
IUPAC名 |
1-(4-bromobutyl)-3,3,5-trimethylazepane |
InChI |
InChI=1S/C13H26BrN/c1-12-6-9-15(8-5-4-7-14)11-13(2,3)10-12/h12H,4-11H2,1-3H3 |
InChIキー |
PTSFQZYURNYBLM-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC(C1)(C)C)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


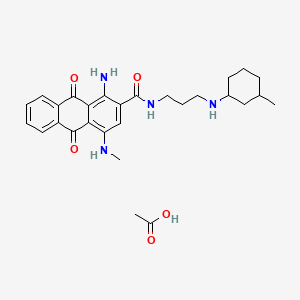



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

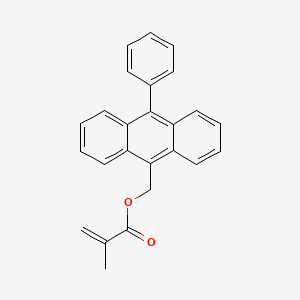
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
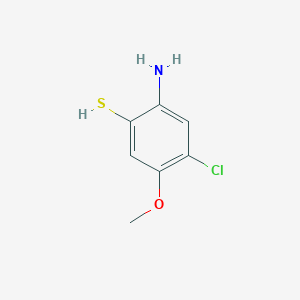

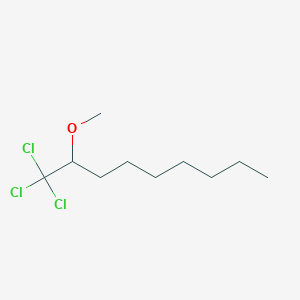
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
